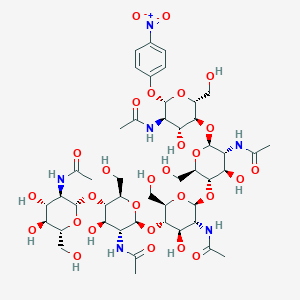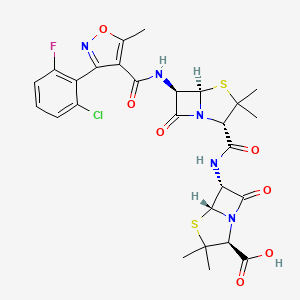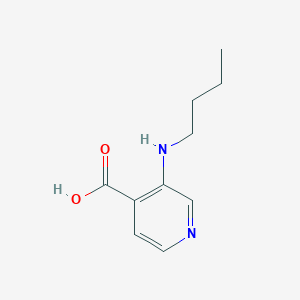
3-(Butylamino)pyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Butylamino)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a butylamino group attached to the third position of the pyridine ring and a carboxylic acid group at the fourth position. Pyridinecarboxylic acids are known for their diverse chemical properties and applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylamino)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of pyridine-4-carboxylic acid with butylamine under appropriate reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques such as crystallization, filtration, and chromatography are employed to isolate and purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Butylamino)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Butylamino)pyridine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-(Butylamino)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3-(Butylamino)pyridine-4-carboxylic acid can be compared with other similar compounds, such as:
Pyridine-2-carboxylic acid: Known for its neuroprotective and immunological effects.
Pyridine-3-carboxylic acid:
Pyridine-4-carboxylic acid: The parent compound, used as a precursor in the synthesis of various derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
1461601-91-1 |
|---|---|
Molekularformel |
C10H14N2O2 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
3-(butylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-2-3-5-12-9-7-11-6-4-8(9)10(13)14/h4,6-7,12H,2-3,5H2,1H3,(H,13,14) |
InChI-Schlüssel |
GPSFPCCLCNKFKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=C(C=CN=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



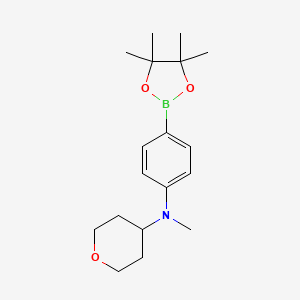
![6-(chloromethyl)-2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one](/img/structure/B13862923.png)
![(R)-2-((R)-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide](/img/structure/B13862936.png)
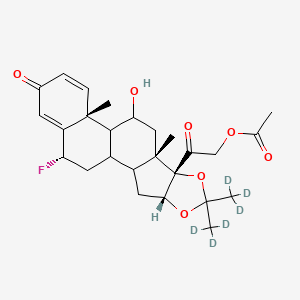
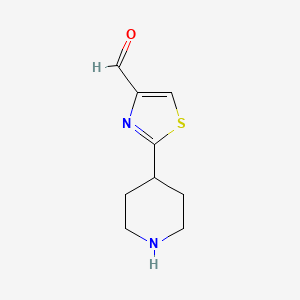
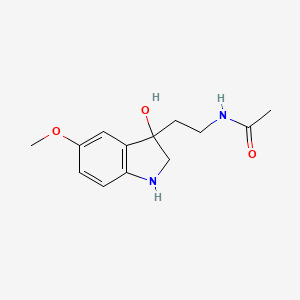
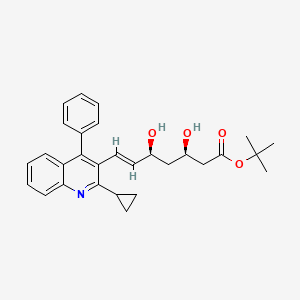
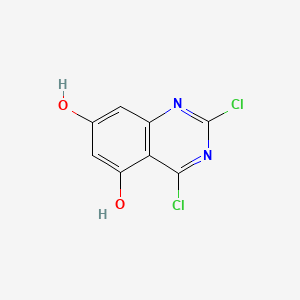
![3-[4-Methyl-3-[methyl-(7-nitrosopyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile](/img/structure/B13862960.png)
